molecular formula C11H11F3O2 B1450642 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone CAS No. 2164765-94-8

1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone

Cat. No.: B1450642
CAS No.: 2164765-94-8
M. Wt: 232.2 g/mol
InChI Key: SVYFEBGPVDOHPJ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-hydroxy-2-fluoroacetophenone with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2,2-difluoropropoxy)-2-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)9-4-3-8(5-10(9)12)16-6-11(2,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYFEBGPVDOHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC(C)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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